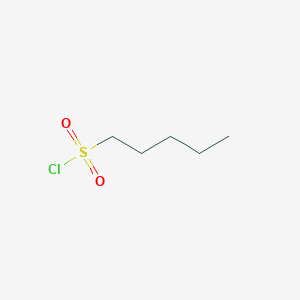

1-Pentanesulfonyl chloride

Descripción

Significance of Alkanesulfonyl Chlorides in Contemporary Organic Synthesis

Alkanesulfonyl chlorides, including 1-pentanesulfonyl chloride, are a class of valuable organic compounds that serve as crucial intermediates in a multitude of synthetic transformations. magtech.com.cn Their importance stems from the reactivity of the sulfonyl chloride group (-SO₂Cl), which acts as a good leaving group and is susceptible to nucleophilic attack. This reactivity allows for the facile introduction of the sulfonyl moiety into various organic molecules.

One of the most significant applications of alkanesulfonyl chlorides is in the synthesis of sulfonamides. smolecule.comekb.eg This is typically achieved through the reaction of the sulfonyl chloride with a primary or secondary amine. The resulting sulfonamide functional group is a key structural component in a vast array of pharmaceutically active compounds, including antimicrobial drugs and diuretics. ekb.eg

Furthermore, alkanesulfonyl chlorides are precursors to sulfonic acid esters, formed by their reaction with alcohols. Sulfonic acid esters are highly effective alkylating agents in organic synthesis due to the excellent leaving group ability of the sulfonate group. acs.org Beyond these fundamental reactions, alkanesulfonyl chlorides are employed as building blocks in the manufacture of dyes, agrochemicals, and polymers. quora.comnih.gov They can also serve as protecting groups for amines in multi-step syntheses. nih.gov The versatility and reactivity of alkanesulfonyl chlorides have established them as indispensable reagents in modern organic and medicinal chemistry. magtech.com.cn

Historical Development and Evolution of Sulfonyl Chloride Chemistry Relevant to Aliphatic Systems

The study of sulfonyl chlorides dates back many decades, with early reports establishing foundational synthetic methods. An early and significant contribution to the field was a 1938 paper by Douglass and Johnson, which described the preparation of various aryl and aliphatic sulfonyl chlorides, including n-pentanesulfonyl chloride, through the reaction of organic disulfides and mercaptans with chlorine in an aqueous medium. google.com This oxidative chlorination reaction remains a cornerstone of sulfonyl chloride synthesis.

Initially, the chemistry of alkanesulfonyl chlorides was considered analogous to their more extensively studied aromatic counterparts. However, subsequent research revealed that the mechanisms of their reactions, particularly hydrolysis, are considerably more complex. acs.org Unlike arenesulfonyl chlorides, alkanesulfonyl chlorides that possess at least one hydrogen atom on the α-carbon can undergo an elimination-addition mechanism via a highly reactive "sulfene" intermediate, in addition to direct nucleophilic substitution at the sulfur atom. acs.org The elucidation of this dualistic reactivity was a major step forward in understanding the chemical behavior of aliphatic sulfonyl chlorides.

Over the years, numerous synthetic methods have been developed to improve the efficiency, safety, and substrate scope of alkanesulfonyl chloride preparation. These include the oxidative chlorination of a variety of sulfur-containing starting materials like thiols, disulfides, and S-alkyl isothiourea salts using different chlorinating and oxidizing agents. nih.govorganic-chemistry.org For instance, methods utilizing N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) (bleach) have been developed as milder and more environmentally friendly alternatives to traditional reagents. organic-chemistry.org This continuous evolution of synthetic strategies highlights the enduring importance of aliphatic sulfonyl chlorides in chemical synthesis.

Properties of this compound

The physical and chemical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₅H₁₁ClO₂S |

| Molecular Weight | 170.66 g/mol |

| Monoisotopic Mass | 170.01683 Da uni.lu |

| Appearance | Oily liquid (by analogy with related compounds) tandfonline.comresearchgate.net |

| InChI | InChI=1S/C5H11ClO2S/c1-2-3-4-5-9(6,7)8/h2-5H2,1H3 uni.lu |

| InChIKey | PWQOZRPSDQKNPW-UHFFFAOYSA-N uni.lu |

| Canonical SMILES | CCCCCS(=O)(=O)Cl uni.lu |

Spectroscopic Data

Spectroscopic methods are essential for the identification and characterization of this compound.

| Spectrum Type | Characteristic Features |

| Infrared (IR) Spectroscopy | Strong, characteristic absorption bands are expected for the sulfonyl chloride group at approximately 1375 cm⁻¹ (asymmetric S=O stretch) and 1175 cm⁻¹ (symmetric S=O stretch). ua.edu |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | The spectrum would show distinct signals corresponding to the different protons of the pentyl chain. Protons on the carbon adjacent to the sulfonyl chloride group (α-protons) would be the most deshielded, appearing furthest downfield. |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | The spectrum would display five signals for the five carbon atoms of the pentyl chain. The carbon atom bonded to the sulfonyl chloride group would be significantly downfield due to the electron-withdrawing effect of the substituent. |

Synthesis and Reactions

Synthesis

This compound is typically synthesized via oxidative chlorination of a suitable pentyl-sulfur precursor. Common methods include:

From 1-Pentanethiol (B94126) or Dipentyl Disulfide: The reaction of 1-pentanethiol or its corresponding disulfide with chlorine in the presence of water or aqueous hydrochloric acid yields this compound. google.com

From S-Pentyl Isothiourea Salts: A convenient and high-yielding method involves the oxidative chlorosulfonation of S-pentyl isothiourea salts (prepared from 1-halopentane and thiourea) using reagents like N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach). organic-chemistry.org

Key Reactions

The synthetic utility of this compound is derived from its reactions with various nucleophiles:

Formation of Sulfonamides: It reacts readily with primary and secondary amines, often in the presence of a base, to yield the corresponding N-substituted pentanesulfonamides. smolecule.com

Formation of Sulfonate Esters: Reaction with alcohols leads to the formation of pentanesulfonate esters.

Hydrolysis: In the presence of water, this compound hydrolyzes to form pentane-1-sulfonic acid. smolecule.com This reaction can proceed through either direct nucleophilic substitution or an elimination-addition (sulfene) pathway. acs.org

Formation of Sultones (for hydroxy-derivatives): Hydroxy-substituted alkanesulfonyl chlorides can undergo intramolecular cyclization to form sultones, which are cyclic sulfonic acid esters. For example, 5-hydroxy-1-pentanesulfonyl chloride can be converted to its corresponding sultone upon treatment with a base like triethylamine. tandfonline.comresearchgate.net

Structure

2D Structure

Propiedades

IUPAC Name |

pentane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO2S/c1-2-3-4-5-9(6,7)8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQOZRPSDQKNPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285258 | |

| Record name | 1-Pentanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6303-18-0 | |

| Record name | 1-Pentanesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pentanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Pentanesulfonyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LTF7CPF6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1 Pentanesulfonyl Chloride

Oxidative Chlorination Strategies for Sulfonyl Chloride Formation

Oxidative chlorination represents a direct and efficient approach to the synthesis of 1-pentanesulfonyl chloride from precursors with a lower oxidation state of sulfur, such as thiols and disulfides. This transformation involves the simultaneous oxidation of the sulfur atom and the introduction of a chlorine atom to form the sulfonyl chloride functional group. Various reagents and protocols have been developed to achieve this, ranging from traditional methods using elemental chlorine to more modern approaches employing safer and more selective reagents.

Synthesis from Pentanethiols and Dialkyl Disulfides

1-Pentanethiol (B94126) and its corresponding disulfide, dipentyl disulfide, are common starting materials for the preparation of this compound. The conversion of these substrates to the desired sulfonyl chloride is a well-established transformation in organic synthesis.

The traditional and industrially significant method for the synthesis of sulfonyl chlorides is the oxidative chlorination of thiols and disulfides using chlorine gas. scispace.com This method is atom-efficient and generally provides good yields. The reaction involves bubbling a continuous and rapid stream of gaseous chlorine through a solution of the thiol or disulfide, typically in the presence of an acid. chemspider.com While effective, the hazardous nature of chlorine gas and the often severe reaction conditions have prompted the development of alternative methods, particularly for laboratory-scale synthesis. scispace.comchemspider.com

Disulfides, such as dipentyl disulfide, are also suitable substrates for oxidative chlorination with chlorine to yield the corresponding sulfonyl chloride. chemspider.com

| Starting Material | Reagent | General Conditions | Product | Ref |

| 1-Pentanethiol | Chlorine (Cl₂) | Acidic medium | This compound | scispace.com |

| Dipentyl disulfide | Chlorine (Cl₂) | Not specified | This compound | chemspider.com |

Hydrogen peroxide (H₂O₂) has emerged as a greener and safer oxidizing agent for the synthesis of sulfonyl chlorides from thiols and disulfides. Various protocols have been developed that utilize hydrogen peroxide in combination with a chlorine source.

One effective method involves the use of hydrogen peroxide in the presence of thionyl chloride (SOCl₂). organic-chemistry.org This system has been shown to be a highly reactive reagent for the direct oxidative conversion of thiols to their corresponding sulfonyl chlorides with high purity and in very short reaction times. organic-chemistry.org The reaction proceeds efficiently under mild conditions at room temperature. organic-chemistry.org For aliphatic thiols, the optimized conditions typically involve a 1:3 molar ratio of the thiol to hydrogen peroxide, with the reaction often completing within a minute. organic-chemistry.org

Another approach utilizes hydrogen peroxide in the presence of zirconium tetrachloride (ZrCl₄) for the direct oxidative chlorination of thiols and disulfides. organic-chemistry.org This method is also characterized by excellent yields and extremely short reaction times, often just one minute, under mild conditions. organic-chemistry.org

A continuous flow, metal-free protocol has also been developed using nitric acid, hydrochloric acid, and oxygen for the oxidative chlorination of thiols and disulfides, with isolated yields typically in the range of 70-81%. nih.gov

| Starting Material | Reagent System | Key Advantages | Yield Range | Ref |

| Thiols/Disulfides | H₂O₂ / SOCl₂ | High reactivity, short reaction times, mild conditions | Up to 97% | organic-chemistry.org |

| Thiols/Disulfides | H₂O₂ / ZrCl₄ | Excellent yields, very short reaction times, mild conditions | Up to 98% | organic-chemistry.org |

| Thiols/Disulfides | HNO₃ / HCl / O₂ (Flow) | Metal-free, continuous process | 70-81% | nih.gov |

N-halosuccinimimides, particularly N-chlorosuccinimide (NCS), are widely used as mild and selective oxidizing and chlorinating agents for the synthesis of sulfonyl chlorides from thiols and their derivatives. These reagents offer a safer alternative to gaseous chlorine.

A smooth oxidation of various thiol derivatives to their corresponding sulfonyl chlorides can be achieved in good yield using a combination of N-chlorosuccinimide and dilute hydrochloric acid. organic-chemistry.org This method has been successfully applied to thiols and disulfides, providing a practical, safe, and efficient approach for sulfonyl chloride synthesis. organic-chemistry.org

Another protocol involves the in situ preparation of sulfonyl chlorides from thiols by oxidation with NCS, tetrabutylammonium chloride, and water in acetonitrile. organic-chemistry.org This method is efficient, environmentally friendly, and operates at room temperature, offering high yields and chemoselectivity. organic-chemistry.org The versatility of this procedure accommodates various thiols. organic-chemistry.org

The reaction of disulfides with 6 equivalents of N-chlorosuccinimide in an acetonitrile/water mixture at room temperature also effectively produces sulfonyl chlorides. researchgate.net

| Starting Material | Reagent System | Solvent | Key Features | Ref |

| Thiol derivatives | NCS / aq. HCl | Acetonitrile | Controlled and efficient reaction | organic-chemistry.org |

| Thiols | NCS / Bu₄NCl / H₂O | Acetonitrile | Mild, room temperature, high yield | organic-chemistry.org |

| Disulfides | NCS (6 equiv.) | Acetonitrile / Water | Effective for disulfides | researchgate.net |

Trichloroisocyanuric acid (TCCA) is a stable, safe, and powerful reagent for chlorination and oxidation reactions, often serving as a convenient substitute for chlorine gas. scispace.comenamine.net It is a white granular solid that is soluble in several organic solvents. enamine.net

The oxidation of thiols to sulfonyl chlorides can be performed using TCCA. An analogous, though not optimized, procedure for the synthesis of dodecanesulfonyl chloride from dodecane-1-thiol involved the portion-wise addition of TCCA to a solution of the thiol in an acetonitrile-water mixture at a temperature maintained at or below 5 °C. chemspider.com After stirring for 30 minutes, the by-product, cyanuric acid, was removed by filtration. The crude product was obtained after evaporation and purification, yielding 61% of the sulfonyl chloride. chemspider.com This method is expected to have a similar scope to the traditional method using chlorine. chemspider.com

| Starting Material | Reagent | Solvent | Temperature | Yield (Analogous Reaction) | Ref |

| Dodecane-1-thiol | TCCA | Acetonitrile/Water (4:1) | ≤ 5 °C | 61% | chemspider.com |

Preparation via Sulfonic Acids and Their Derivatives

An alternative major pathway to this compound involves the conversion of 1-pentanesulfonic acid or its salts, most commonly the sodium salt, using various chlorinating agents. This approach is widely used for the synthesis of both aliphatic and aromatic sulfonyl chlorides.

The direct chlorination of sulfonic acids or their salts can be achieved with reagents such as phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and chlorosulfonic acid. scispace.com The choice of reagent often depends on the specific substrate and desired reaction conditions.

For instance, benzenesulfonyl chloride can be prepared by heating sodium benzenesulfonate with phosphorus pentachloride at 170–180°C, resulting in a yield of 75–80%. organic-chemistry.org Similarly, using phosphorus oxychloride under the same conditions gives a yield of 74–87%. organic-chemistry.org

Thionyl chloride is a commonly used reagent for converting carboxylic acids to acid chlorides, and a similar principle applies to sulfonic acids. wikipedia.org The reaction typically involves heating the sulfonic acid with an excess of thionyl chloride.

| Precursor | Chlorinating Agent | General Conditions | Product | Ref |

| 1-Pentanesulfonic acid | Thionyl chloride (SOCl₂) | Heating | This compound | scispace.com |

| Sodium 1-pentanesulfonate | Phosphorus pentachloride (PCl₅) | Heating (e.g., 170-180°C for analogous reactions) | This compound | organic-chemistry.org |

| 1-Pentanesulfonic acid | Chlorosulfonic acid (HSO₃Cl) | Not specified | This compound | scispace.com |

Synthesis of Substituted this compound Derivatives

The synthesis of substituted 1-pentanesulfonyl chlorides introduces additional complexity due to the potential for the functional groups to react with the chlorinating agents. Methodologies have been developed to prepare derivatives bearing halogens or hydroxyl groups, which are important intermediates for further chemical elaboration.

The introduction of a halogen, such as fluorine, onto the alkyl chain of this compound creates a valuable synthetic intermediate. The synthesis of compounds like 5-fluoro-1-pentanesulfonyl chloride can be approached in several ways. One strategy involves starting with a fluorinated precursor, such as 1-bromo-5-fluoropentane. This precursor can be converted to the corresponding thiol or sulfonate salt, which is then transformed into the sulfonyl chloride using standard methods.

Another approach, particularly relevant in aromatic systems but conceptually applicable, is halogen exchange. For instance, chlorobenzenesulfonyl fluorides can be converted to fluorobenzenesulfonyl fluorides by heating with an alkali metal fluoride like KF in an aprotic polar solvent. google.com While this applies to converting a sulfonyl chloride to a sulfonyl fluoride, similar principles can be applied to exchange halogens on the alkyl chain under suitable conditions. The direct synthesis of 5-fluoro-1-pentanesulfonyl chloride requires careful selection of reagents to avoid unwanted side reactions with the sulfonyl chloride group.

The synthesis of hydroxyalkanesulfonyl chlorides, such as 5-hydroxy-1-pentanesulfonyl chloride, presents the challenge of protecting the hydroxyl group from the harsh conditions often used in sulfonyl chloride formation. A common strategy is to start with a precursor in which the hydroxyl group is protected with a suitable protecting group that is stable to the chlorination conditions but can be removed later.

Synthesis of Hydroxyalkanesulfonyl Chlorides (e.g., 5-Hydroxy-1-pentanesulfonyl Chloride)

Methodologies Involving Chlorination of Hydroxyalkanesulfinate Salts

The synthesis of alkanesulfonyl chlorides from hydroxyalkanesulfinate salts represents a significant pathway, though specific examples detailing the direct synthesis of this compound are not extensively documented in readily available literature. The general principle of this methodology involves the formation of a sulfinate salt, which is subsequently chlorinated to yield the desired sulfonyl chloride.

One plausible, though not explicitly detailed for this compound, synthetic route could involve the reaction of 1-pentanal with sodium bisulfite to form the corresponding sodium 1-hydroxy-1-pentanesulfinate. This intermediate, a type of α-hydroxy sulfinate, would then be subjected to chlorination. The chlorinating agent would need to be carefully selected to effectively convert the sulfinate to the sulfonyl chloride without significant side reactions. Reagents such as chlorine gas or sulfuryl chloride in an appropriate solvent system could potentially achieve this transformation.

The reaction conditions, including temperature, solvent, and the stoichiometry of the reactants, would be critical parameters to optimize for achieving a high yield and purity of this compound. The challenge in this approach often lies in the stability of the intermediate hydroxyalkanesulfinate salt and the prevention of over-oxidation or other side reactions during the chlorination step.

Approaches from ω-Chloro-1-alkanols

A viable synthetic strategy for this compound can be envisioned starting from ω-chloro-1-alkanols, specifically 5-chloro-1-pentanol. This approach involves a multi-step process that leverages the reactivity of both the hydroxyl and chloro functional groups.

The initial step would be the conversion of the terminal hydroxyl group of 5-chloro-1-pentanol into a thiol. This can be achieved through various established methods, such as reaction with thiourea followed by hydrolysis, or via a Mitsunobu reaction with a thiol equivalent. The resulting 5-chloro-1-pentanethiol would then be a key intermediate.

Subsequently, the thiol group of 5-chloro-1-pentanethiol would be oxidized to a sulfonyl chloride. A common and effective method for this transformation is oxidative chlorination. This can be carried out using reagents like chlorine in an aqueous medium or N-chlorosuccinimide (NCS) in the presence of an acid catalyst. semanticscholar.orgorganic-chemistry.org The reaction with NCS is often preferred due to its milder conditions and easier handling compared to chlorine gas. organic-chemistry.org

An alternative pathway from 5-chloro-1-pentanol could involve its reaction with sodium sulfite to form sodium 5-chloropentane-1-sulfonate. This sulfonate salt could then be converted to the corresponding sulfonyl chloride by treatment with a chlorinating agent like phosphorus pentachloride or thionyl chloride. orgsyn.org This method is a well-established route for the synthesis of sulfonyl chlorides from sulfonic acid salts. orgsyn.org

Challenges and Considerations in the Synthesis of Branched and Tertiary Alkanesulfonyl Chlorides

The synthesis of branched and, particularly, tertiary alkanesulfonyl chlorides presents significant challenges not typically encountered with their straight-chain counterparts like this compound. These difficulties primarily stem from steric hindrance and the potential for rearrangement reactions.

Steric Hindrance: The bulky nature of branched and tertiary alkyl groups can sterically hinder the approach of reagents to the sulfur atom. This is particularly problematic in reactions involving nucleophilic attack on a sulfur-containing intermediate. For instance, in the synthesis of tertiary alkanesulfonyl chlorides, the crowded environment around the tertiary carbon can make the formation of the sulfonyl chloride group sterically unfavorable. This can lead to lower reaction rates and yields compared to the synthesis of primary alkanesulfonyl chlorides.

Rearrangement Reactions: The generation of carbocation intermediates during certain synthetic routes to alkanesulfonyl chlorides is a major concern, especially for branched and tertiary structures. Tertiary carbocations are relatively stable and can readily undergo rearrangement reactions, such as hydride or alkyl shifts, to form more stable carbocationic species. This can lead to a mixture of isomeric sulfonyl chloride products, complicating purification and reducing the yield of the desired compound. For example, attempting to synthesize a tertiary alkanesulfonyl chloride via a pathway that involves a carbocation intermediate could result in the formation of a more stable rearranged product.

These challenges necessitate the careful selection of synthetic methods that avoid the formation of carbocationic intermediates or employ reaction conditions that minimize steric hindrance. For instance, free-radical-based reactions or methods that proceed through a concerted mechanism are often preferred for the synthesis of sterically hindered sulfonyl chlorides.

Green Chemistry Approaches in Sulfonyl Chloride Synthesis

A prominent green methodology involves the synthesis of alkanesulfonyl chlorides from S-alkylisothiourea salts. organic-chemistry.orgthieme-connect.com This method typically starts with the reaction of an alkyl halide (e.g., 1-bromopentane) with thiourea to form the corresponding S-alkylisothiourea salt. This salt is then subjected to oxidative chlorosulfonation using environmentally benign reagents like bleach (sodium hypochlorite) under acidic conditions. organic-chemistry.orgthieme-connect.com This approach avoids the use of toxic and odorous thiols as starting materials and hazardous oxidants like chlorine gas. orgsyn.orgorgsyn.org The byproducts of this reaction are generally water-soluble and easily separated from the desired sulfonyl chloride. thieme-connect.com

Another green strategy is the direct oxidative chlorination of thiols using safer and more manageable chlorinating agents. For example, the use of N-chlorosuccinimide (NCS) in combination with a catalytic amount of hydrochloric acid in an aqueous-organic solvent system provides an efficient and milder alternative to traditional methods that use elemental chlorine. semanticscholar.orgorganic-chemistry.org This method often proceeds with high yields and selectivity. organic-chemistry.org

The development of catalytic methods and the use of greener solvents are also key aspects of green chemistry in sulfonyl chloride synthesis. Research is ongoing to find efficient catalysts that can promote the desired transformations under milder conditions and to replace traditional volatile organic solvents with more sustainable alternatives like water or bio-derived solvents.

Below is a table summarizing some of the research findings in the green synthesis of alkanesulfonyl chlorides:

| Starting Material | Reagent/Catalyst | Solvent | Key Advantages |

| S-Alkylisothiourea Salts | Bleach (NaOCl) | Water/Organic | Avoids toxic thiols and chlorine gas, easy work-up. organic-chemistry.orgthieme-connect.com |

| Thiols | N-Chlorosuccinimide (NCS)/HCl | Acetonitrile/Water | Milder reaction conditions, safer than chlorine gas. semanticscholar.orgorganic-chemistry.org |

| Thiols | H2O2/TiCl4 | Not specified | Utilizes a common and relatively safe oxidant. |

Chemical Reactivity and Transformation Pathways of 1 Pentanesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Group

The electron-deficient sulfur atom in 1-pentanesulfonyl chloride is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion. This forms the basis for the synthesis of a diverse array of organosulfur compounds.

Formation of Sulfonamides and Their Derivatives

The reaction of this compound with primary and secondary amines is a cornerstone of its chemistry, providing a direct route to N-substituted pentanesulfonamides. This reaction is a standard method for sulfonamide synthesis. beilstein-journals.orgresearchgate.net

The synthesis of sulfonamides from this compound and amines is a well-established and efficient process. epa.gov The reaction typically proceeds by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the corresponding sulfonamide. dntb.gov.ua A base, such as pyridine (B92270) or triethylamine, is commonly employed to neutralize the hydrogen chloride that is formed as a byproduct. beilstein-journals.org

The general reaction can be summarized as follows:

C₅H₁₁SO₂Cl + R¹R²NH → C₅H₁₁SO₂NR¹R² + HCl

This reaction is versatile and can be carried out with a wide variety of primary and secondary amines, allowing for the synthesis of a diverse library of N-substituted pentanesulfonamides. The reaction conditions are generally mild, often conducted at room temperature or with gentle heating.

Detailed research has demonstrated the broad applicability of this reaction. For instance, various aliphatic and aromatic amines can be successfully employed to generate the corresponding sulfonamides in good to excellent yields. The table below illustrates the versatility of this reaction with different types of amines.

| Amine Type | Reactant | Product |

| Primary Aliphatic Amine | Butylamine | N-Butylpentane-1-sulfonamide |

| Secondary Aliphatic Amine | Diethylamine | N,N-Diethylpentane-1-sulfonamide |

| Primary Aromatic Amine | Aniline | N-Phenylpentane-1-sulfonamide |

| Heterocyclic Amine | Piperidine | 1-(Pentylsulfonyl)piperidine |

While direct examples involving this compound are not extensively detailed in the reviewed literature, the sulfonamides derived from it are valuable building blocks for the synthesis of more complex molecular architectures. utrgv.edu The pentanesulfonyl group can be introduced into larger molecules containing a primary or secondary amine functionality. These resulting sulfonamides can then be utilized in further synthetic transformations.

For example, a molecule containing a pentanesulfonamide moiety can be further functionalized at other positions. The sulfonamide nitrogen can also participate in subsequent reactions, such as alkylation or acylation, to build more elaborate structures. These complex sulfonamides are of interest in medicinal chemistry, where the sulfonamide group is a common pharmacophore. utrgv.edunih.gov The synthesis of bicyclo[1.1.1]pentane (BCP)-containing sulfonamides, for instance, highlights the importance of developing methods to create complex sulfonamide structures for potential applications in drug discovery. nih.gov

Derivatization to Sulfonic Esters (Sulfonates)

This compound readily reacts with alcohols in the presence of a base to form sulfonic esters, commonly known as sulfonates. This transformation is a key method for converting a poor leaving group (hydroxyl) into an excellent one.

The pentanesulfonate group, formed from the reaction of this compound with an alcohol, is an excellent leaving group in nucleophilic substitution and elimination reactions. The stability of the resulting pentanesulfonate anion, due to resonance delocalization of the negative charge over the three oxygen atoms, makes it readily displaced by a wide range of nucleophiles.

This property is widely exploited in organic synthesis to facilitate reactions that would otherwise be difficult with alcohols. For instance, the conversion of an alcohol to a pentanesulfonate allows for subsequent Sₙ2 reactions with various nucleophiles, such as halides, cyanide, and azide, to introduce new functional groups into the molecule. Similarly, in the presence of a strong, non-nucleophilic base, alkyl pentanesulfonates can undergo E2 elimination to form alkenes.

The general process can be depicted as follows:

Formation of the Pentanesulfonate: C₅H₁₁SO₂Cl + R-OH + Base → C₅H₁₁SO₂-OR + [Base-H]⁺Cl⁻

Nucleophilic Substitution (Sₙ2): C₅H₁₁SO₂-OR + Nu⁻ → R-Nu + C₅H₁₁SO₂O⁻

Elimination (E2): R'-CH₂-CH(R'')-OSO₂C₅H₁₁ + Strong Base → R'-CH=CH-R'' + C₅H₁₁SO₂O⁻ + [Base-H]⁺

Intramolecular Cyclization Reactions

While there are no direct reports of intramolecular cyclization reactions of this compound itself in the reviewed literature, the derivatives of this compound, particularly N-substituted pentanesulfonamides, can be designed to undergo intramolecular cyclization to form various heterocyclic compounds. These reactions are powerful tools for the synthesis of cyclic structures, which are prevalent in pharmaceuticals and other biologically active molecules. researchgate.net

The general strategy involves the preparation of a pentanesulfonamide that also contains a reactive functional group elsewhere in the molecule. Under appropriate conditions, the sulfonamide nitrogen or an adjacent carbon can act as a nucleophile, or a radical can be generated, to initiate a ring-closing reaction.

For instance, an N-alkenyl or N-alkynyl pentanesulfonamide could undergo intramolecular cyclization. In such a scenario, the nitrogen atom or a carbon atom in the pentyl chain could add across the double or triple bond, often promoted by a catalyst or radical initiator. This would lead to the formation of nitrogen-containing heterocyclic rings, such as pyrrolidines or piperidines, bearing a pentanesulfonyl group.

An illustrative, though not directly documented for the pentanesulfonyl group, example is the intramolecular cyclization of unsaturated N-acyl sulfonamides, which can lead to the formation of N-sulfonyl lactams and imidates. nih.gov Another general example is the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions of triene derivatives of sulfonic acid amides. nih.gov These examples demonstrate the potential for derivatives of this compound to be employed in the construction of complex cyclic systems.

Formation of Sultones from ω-Hydroxy-1-alkanesulfonyl Chlorides

The intramolecular cyclization of ω-hydroxy-1-alkanesulfonyl chlorides is a key pathway for the formation of sultones, which are cyclic sulfonate esters. The reactivity and propensity for cyclization are highly dependent on the length of the alkyl chain separating the hydroxyl and sulfonyl chloride functional groups.

Research into the synthesis and cyclization of these bifunctional compounds has provided insights into the factors governing these intramolecular reactions. Specifically, 5-hydroxy-1-pentanesulfonyl chloride has been synthesized as a relatively stable oily liquid. cbijournal.com While it undergoes polymerization slowly at room temperature and more rapidly upon heating, its treatment with a tertiary amine base, such as triethylamine, efficiently induces cyclization to yield the corresponding six-membered sultone, 1,2-oxathiane-2,2-dioxide. cbijournal.com

The ease of cyclization varies significantly with chain length, which influences the thermodynamic stability of the resulting ring. For instance, 4-hydroxy-1-butanesulfonyl chloride cyclizes spontaneously and rapidly in polar solvents to form a five-membered sultone. In contrast, the formation of the six-membered ring from 5-hydroxy-1-pentanesulfonyl chloride and the seven-membered ring from 6-hydroxy-1-hexanesulfonyl chloride requires the promotion by a tertiary amine. cbijournal.com This highlights the kinetic and thermodynamic factors that favor the formation of five- and six-membered rings over larger ones in this class of compounds.

| Reactant | Ring Size of Sultone Product | Cyclization Conditions | Relative Rate of Cyclization |

|---|---|---|---|

| 4-Hydroxy-1-butanesulfonyl chloride | 5-membered | Spontaneous in polar solvents (e.g., water) | Very Rapid |

| 5-Hydroxy-1-pentanesulfonyl chloride | 6-membered | Requires tertiary amine (e.g., triethylamine) | Moderate (base-induced) |

| 6-Hydroxy-1-hexanesulfonyl chloride | 7-membered | Requires tertiary amine (e.g., triethylamine) | Slow (base-induced) |

Investigations into Intramolecular Friedel-Crafts-type Sulfonylation

Intramolecular Friedel-Crafts sulfonylation involves the cyclization of an ω-arylalkanesulfonyl chloride, where the sulfonyl chloride group acts as the electrophile and the tethered aromatic ring serves as the nucleophile. This reaction provides a direct route to cyclic sulfones fused to an aromatic system. The success of this transformation is heavily reliant on the chain length of the linker, which dictates the size of the ring being formed.

Studies have demonstrated that this internal Friedel-Crafts reaction can be successfully applied to form five-, six-, and seven-membered cyclic sulfones. For example, 3-phenyl-1-propanesulfonyl chloride readily cyclizes to produce a six-membered ring, 3,4-dihydro-1,2-benzothiapyran-1,1-dioxide, in good yield. Similarly, 4-phenyl-1-butanesulfonyl chloride can be converted to the corresponding seven-membered ring, although in a lower yield. These reactions are typically promoted by strong Lewis acids like aluminum chloride.

Despite the success with shorter alkyl chains, the intramolecular Friedel-Crafts cyclization of 5-phenyl-1-pentanesulfonyl chloride has proven to be challenging. Multiple attempts to effect the cyclization of this compound to form the corresponding eight-membered cyclic sulfone (a dibenzothiepocine derivative) have been reported as unsuccessful.

The failure to form the eight-membered ring is consistent with the general principles of intramolecular Friedel-Crafts reactions, where the formation of five- and six-membered rings is kinetically and thermodynamically favored. masterorganicchemistry.com The formation of larger rings, such as the eight-membered ring required for the cyclization of 5-phenyl-1-pentanesulfonyl chloride, is entropically disfavored due to the conformational freedom of the long alkyl chain, which makes it difficult for the reactive ends to achieve the necessary proximity and orientation for the reaction to occur.

| Reactant | Target Ring Size | Result | Yield |

|---|---|---|---|

| 2-Phenyl-1-ethanesulfonyl chloride | 5-membered | Successful | 35-37% |

| 3-Phenyl-1-propanesulfonyl chloride | 6-membered | Successful | 62-76% |

| 4-Phenyl-1-butanesulfonyl chloride | 7-membered | Successful | 29-31.5% |

| 5-Phenyl-1-pentanesulfonyl chloride | 8-membered | Unsuccessful | 0% |

Reactivity in Carbon-Carbon Bond Forming Reactions

Sulfonyl chlorides, including alkanesulfonyl chlorides like this compound, are precursors to highly reactive sulfene (B1252967) intermediates (R-CH=SO₂) upon treatment with a non-nucleophilic base. These sulfenes can participate in cycloaddition reactions, particularly [2+2] annulations, with various unsaturated compounds such as alkenes and alkynes. magtech.com.cn This reactivity provides a pathway for the construction of four-membered sulfur-containing rings known as thietane-1,1-dioxides. While specific examples detailing the annulation reactions of this compound are not extensively documented, its behavior is expected to align with that of other structurally similar alkanesulfonyl chlorides.

The sulfur-chlorine bond in this compound can undergo homolytic cleavage to generate a pentanesulfonyl radical (CH₃(CH₂)₄SO₂•). This radical species is a key intermediate in various carbon-carbon and carbon-sulfur bond-forming reactions. A notable application is the radical addition to unsaturated compounds. wikipedia.org

Modern synthetic methods often utilize photoredox catalysis to generate sulfonyl radicals from sulfonyl chlorides under mild conditions. d-nb.infonih.gov The generated pentanesulfonyl radical can add across alkenes and alkynes. In a typical hydrosulfonylation reaction, the sulfonyl radical adds to the double bond, creating a carbon-centered radical, which then abstracts a hydrogen atom from a donor molecule to complete the process. d-nb.infonih.govdntb.gov.ua This transformation is highly valuable for accessing a wide range of alkyl sulfones.

The key steps in a radical chain mechanism involving a sulfonyl chloride are:

Initiation: Generation of the sulfonyl radical, often via light, heat, or a chemical initiator.

Propagation: The sulfonyl radical adds to an unsaturated bond, forming a new carbon-centered radical. This new radical then reacts further, for instance, by abstracting an atom (like hydrogen or a halogen) to form the final product and regenerate a radical species to continue the chain.

Termination: Two radical species combine to form a stable, non-radical product, ending the chain reaction. wikipedia.org

Other Significant Transformation Reactions

Beyond cyclization and radical processes, this compound undergoes several other important transformations characteristic of sulfonyl chlorides. These reactions primarily involve nucleophilic substitution at the electrophilic sulfur atom.

Formation of Sulfonamides: This is one of the most common reactions of sulfonyl chlorides. This compound reacts readily with primary and secondary amines, typically in the presence of a base like pyridine or triethylamine, to afford the corresponding N-substituted pentanesulfonamides. cbijournal.comsigmaaldrich.com This reaction is fundamental in medicinal chemistry for the synthesis of a wide array of bioactive compounds. core.ac.uk

Formation of Sulfonate Esters: In a similar fashion, this compound reacts with alcohols in the presence of a base to yield pentanesulfonate esters. eurjchem.comresearchgate.net These esters are useful as intermediates in organic synthesis, often serving as good leaving groups in nucleophilic substitution reactions.

Reduction to Sulfinamides: Sulfonyl chlorides can be reduced in the presence of an amine to form sulfinamides. This transformation involves the reduction of the sulfur(VI) center to sulfur(IV) and can be achieved using reagents like triphenylphosphine. nih.gov

Hydrolysis: Like most acyl chlorides, this compound is susceptible to hydrolysis. It reacts with water to produce pentanesulfonic acid and hydrochloric acid. This reaction is a key consideration for the handling and storage of the compound. nih.gov

| Nucleophile | Product Class | General Reaction |

|---|---|---|

| Amine (R₂NH) | Sulfonamide | CH₃(CH₂)₄SO₂Cl + 2 R₂NH → CH₃(CH₂)₄SO₂NR₂ + R₂NH₂⁺Cl⁻ |

| Alcohol (R'OH) | Sulfonate Ester | CH₃(CH₂)₄SO₂Cl + R'OH + Base → CH₃(CH₂)₄SO₂OR' + Base·HCl |

| Water (H₂O) | Sulfonic Acid | CH₃(CH₂)₄SO₂Cl + H₂O → CH₃(CH₂)₄SO₃H + HCl |

Chlorosulfonylation Reactions

Chlorosulfonylation, in the context of the reactivity of this compound, typically refers to the addition of the pentanesulfonyl group and a chlorine atom across an unsaturated bond, such as in an alkene or alkyne. This transformation pathway utilizes the sulfonyl chloride not as a precursor to be formed, but as a key reactant that delivers the RSO₂ moiety. magtech.com.cn The reaction often proceeds via a radical mechanism, which can be initiated by heat, light, or a radical initiator.

In a typical reaction, the sulfur-chlorine bond in this compound undergoes homolytic cleavage to generate a pentanesulfonyl radical (C₅H₁₁SO₂•) and a chlorine radical (Cl•). The pentanesulfonyl radical then adds to the unsaturated substrate, creating a new carbon-centered radical. This intermediate is subsequently trapped by the chlorine radical, or abstracts a chlorine atom from another molecule of this compound, to yield the final chlorosulfonylated product and propagate the radical chain.

The regioselectivity of the addition to unsymmetrical alkenes or alkynes is governed by the stability of the intermediate carbon-centered radical. This pathway is a versatile method for the simultaneous introduction of both a sulfone functional group and a chlorine atom into an organic molecule, providing a route to bifunctional compounds that can be used in further synthetic transformations.

| Substrate | Reagent | Conditions | Product |

| Ethene | This compound | Radical initiator (e.g., AIBN), Heat | 1-Chloro-2-(pentylsulfonyl)ethane |

| Propene | This compound | UV light (hν) | 1-Chloro-2-(pentylsulfonyl)propane |

| 1-Hexene | This compound | Peroxide initiator, 80 °C | 1-Chloro-2-(pentylsulfonyl)hexane |

Sulfenylation and Arylation Reactions

Sulfenylation Reactions

In the context of this compound's reactivity, sulfenylation refers to reactions that result in the formation of a new sulfur-sulfur bond, specifically leading to the synthesis of thiosulfonates. uantwerpen.be This transformation is achieved by reacting this compound with a sulfur nucleophile, most commonly a thiol (R'-SH) or its corresponding thiolate salt (R'-SNa). uantwerpen.be

The reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom of the sulfonyl chloride. The nucleophilic sulfur of the thiol attacks the electrophilic sulfur center of the this compound. This leads to the displacement of the chloride ion as a leaving group and the formation of the S-S bond characteristic of the thiosulfonate product (C₅H₁₁SO₂-SR'). This method provides a direct and efficient pathway for the synthesis of both symmetrical and unsymmetrical thiosulfonates, which are valuable compounds in synthetic and medicinal chemistry. lookchem.com

| Nucleophile (Thiol) | Reagent | Conditions | Product |

| Ethanethiol | This compound | Base (e.g., Pyridine), CH₂Cl₂, 0 °C to RT | S-Ethyl pentane-1-thiosulfonate |

| Benzenethiol | This compound | NaOH(aq), Dichloromethane | S-Phenyl pentane-1-thiosulfonate |

| 1-Propanethiol | This compound | Triethylamine, THF, RT | S-Propyl pentane-1-thiosulfonate |

Arylation Reactions

Arylation using this compound is most prominently achieved through the Friedel-Crafts sulfonylation reaction. scispace.com This powerful C-C bond-forming reaction involves the electrophilic aromatic substitution of a hydrogen atom on an aromatic ring with the pentanesulfonyl group (-SO₂C₅H₁₁). The reaction is typically catalyzed by a strong Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃) or iron(III) chloride (FeCl₃), or solid acid catalysts like Fe³⁺-montmorillonite. scispace.comwikipedia.org

The Lewis acid catalyst coordinates to the chlorine atom of this compound, polarizing the S-Cl bond and generating a highly electrophilic pentanesulfonylium cation (C₅H₁₁SO₂⁺) or a related complex. masterorganicchemistry.com This electrophile is then attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Finally, deprotonation of the arenium ion by a weak base (such as AlCl₄⁻) restores the aromaticity of the ring and yields the aryl pentyl sulfone product. wikipedia.org The reaction's regioselectivity on substituted aromatic rings is governed by the electronic nature of the existing substituents.

| Aromatic Substrate | Reagent | Catalyst | Product |

| Benzene | This compound | Aluminum trichloride (AlCl₃) | Pentyl(phenyl)sulfone |

| Toluene | This compound | Fe³⁺-montmorillonite | 1-Methyl-4-(pentylsulfonyl)benzene |

| Chlorobenzene | This compound | Iron(III) chloride (FeCl₃) | 1-Chloro-4-(pentylsulfonyl)benzene |

Advanced Applications of 1 Pentanesulfonyl Chloride in Organic Synthesis

Utility as a Versatile Synthetic Building Block

1-Pentanesulfonyl chloride, with its reactive sulfonyl chloride functional group, serves as a versatile building block for the introduction of the pentanesulfonyl moiety into a wide range of organic molecules. This versatility is fundamental to its potential applications in the synthesis of complex chemical structures. The primary reaction of this compound involves the nucleophilic attack at the sulfur atom, leading to the displacement of the chloride and the formation of a new sulfur-carbon, sulfur-nitrogen, or sulfur-oxygen bond.

Role in the Synthesis of Intermediates for Complex Organic Molecules

Applications in the Preparation of Pharmaceutical Precursors

The sulfonamide linkage is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents. This compound is a key reagent for the synthesis of N-pentanesulfonamides. The general reaction involves the condensation of this compound with a primary or secondary amine, typically in the presence of a base to neutralize the hydrochloric acid byproduct. cbijournal.com

This straightforward reaction allows for the incorporation of the pentanesulfonyl group into various molecular scaffolds, enabling the exploration of structure-activity relationships. For example, in the development of new drug candidates, chemists often synthesize a series of sulfonamide analogs with varying alkyl or aryl substituents on the sulfonyl group to optimize potency, selectivity, and pharmacokinetic properties. The pentyl group from this compound provides a moderately lipophilic chain that can influence a molecule's ability to cross cell membranes or bind to a biological target. While specific blockbuster drugs derived from this compound are not documented, its role in the exploratory and lead optimization phases of drug discovery is highly probable.

| Reagent 1 | Reagent 2 | Product Type | Potential Application |

| This compound | Primary/Secondary Amine | N-Pentanesulfonamide | Pharmaceutical Precursors |

| This compound | Alcohol/Phenol | Pentanesulfonate Ester | Pro-drugs, Protecting Groups |

Contribution to Agrochemical Synthesis

Similar to the pharmaceutical industry, the agrochemical sector relies heavily on the synthesis of diverse organic molecules to develop new herbicides, insecticides, and fungicides. Sulfonamides and sulfonate esters are common functional groups in active agrochemical ingredients. Although specific, publicly available examples of this compound's use in the synthesis of commercial agrochemicals are limited, its potential contribution can be inferred from the known applications of other sulfonyl chlorides. For example, the sulfonylurea class of herbicides often contains a sulfonamide linkage. The synthesis of such compounds could potentially involve the reaction of an appropriate amine with this compound. The pentyl chain could influence the compound's soil mobility, persistence, and spectrum of activity.

Application in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of compounds, known as libraries, which can then be screened for biological activity. The robust and generally high-yielding nature of the reaction between sulfonyl chlorides and amines makes it well-suited for combinatorial library synthesis.

This compound can be used as a building block in such libraries to introduce the pentanesulfonyl group. In a typical solid-phase synthesis workflow, an amine-functionalized resin can be reacted with a solution of this compound. Subsequent cleavage from the resin would yield a library of pentanesulfonamides. Alternatively, in a solution-phase array synthesis, this compound could be reacted with a variety of amines in the wells of a microtiter plate. This approach allows for the systematic variation of the amine component, leading to a diverse set of sulfonamides for high-throughput screening. While specific libraries based on this compound are not prominently featured in the literature, the principle is a standard practice in drug discovery.

Use in the Development of Synthetic Receptors and Catalysts

The development of synthetic receptors capable of selectively binding specific ions or molecules is a burgeoning field of supramolecular chemistry. The sulfonamide group, which can be formed using this compound, is a versatile functional group in this context. The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the N-H proton of a primary or secondary sulfonamide can act as a hydrogen bond donor. This dual functionality allows sulfonamide-containing molecules to participate in intricate hydrogen bonding networks, which are crucial for molecular recognition.

While the literature does not provide specific examples of synthetic receptors derived from this compound, it is conceivable that it could be incorporated into macrocycles or other pre-organized structures designed to bind specific guests. The pentyl chain could serve as a lipophilic component to enhance solubility in nonpolar environments or to create a hydrophobic binding pocket.

In the area of catalysis, chiral sulfonamides derived from sulfonyl chlorides are used as ligands for asymmetric metal catalysis. The sulfonamide moiety can coordinate to a metal center and create a chiral environment, enabling enantioselective transformations. Although there are no specific reports on the use of this compound for this purpose, the general principle suggests its potential utility in the development of new chiral catalysts.

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve the systematic modification of a lead compound's structure to understand how these changes affect its biological activity. The synthesis of a series of analogs with varying substituents is a key component of this process.

This compound is an ideal reagent for SAR studies focused on the sulfonamide portion of a drug candidate. By reacting it with a core amine structure, a pentanesulfonamide analog can be prepared. The biological activity of this analog can then be compared to analogs bearing other sulfonyl groups (e.g., methanesulfonyl, benzenesulfonyl). This comparison helps to elucidate the importance of the size, lipophilicity, and electronic properties of the substituent on the sulfonyl group for biological activity. For example, if a pentanesulfonamide analog shows increased potency compared to a methanesulfonamide (B31651) analog, it might suggest that a larger, more lipophilic group is preferred for binding to the target protein. This information is invaluable for guiding the design of more potent and selective drug candidates.

Mechanistic and Computational Studies of Reactions Involving Pentanesulfonyl Chlorides

Elucidation of Reaction Mechanisms for Sulfonyl Chloride Synthesis

The synthesis of alkanesulfonyl chlorides, including 1-pentanesulfonyl chloride, is commonly achieved through the oxidative chlorination of corresponding sulfur compounds like thiols or their derivatives. One prevalent method involves the use of S-alkyl isothiourea salts, prepared from an alkyl halide (e.g., 1-chloropentane) and thiourea.

The mechanism for the subsequent oxidative chlorination using reagents like N-chlorosuccinimide (NCS) in an aqueous medium proceeds through several steps. The S-alkyl isothiourea salt is hydrolyzed to the corresponding thiol (pentanethiol). The thiol is then oxidized in a series of steps by a chlorinating agent. The reaction likely involves the formation of intermediate species such as sulfenyl chlorides (R-SCl) and sulfinyl chlorides (R-SOCl) upon sequential oxidation and chlorination. These intermediates are progressively oxidized to the final sulfonyl chloride (R-SO₂Cl). The use of aqueous bleach (sodium hypochlorite) in conjunction with a phase-transfer catalyst represents an economically and environmentally viable alternative, following a similar oxidative pathway.

Mechanistic Insights into Nucleophilic Attack at the Sulfonyl Sulfur

For primary alkanesulfonyl chlorides like this compound, reactions with nucleophiles, particularly in solvolysis, are dominated by a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov This pathway involves a direct attack of the nucleophile on the electrophilic sulfur atom, proceeding through a single, concerted transition state. nih.gov

Key mechanistic features include:

Concerted Process: The formation of the new bond between the nucleophile and the sulfur atom occurs simultaneously with the cleavage of the sulfur-chlorine bond. nih.gov

Trigonal Bipyramidal Transition State: The reaction proceeds via a high-energy trigonal bipyramidal transition state. In this state, the incoming nucleophile and the leaving chloride ion occupy the apical positions, while the two oxygen atoms and the α-carbon of the pentyl group reside in the equatorial plane. nih.gov

Inversion of Configuration: Although the sulfur in this compound is not a stereocenter, studies on chiral sulfonyl derivatives confirm that the SN2 attack at sulfur proceeds with inversion of configuration.

An alternative pathway for alkanesulfonyl chlorides possessing α-hydrogens, such as this compound, is an elimination-addition mechanism that occurs under basic conditions. This pathway involves the formation of a highly reactive sulfene (B1252967) intermediate (CH₃(CH₂)₃CH=SO₂) via an E2 elimination of HCl. The sulfene then rapidly undergoes addition with available nucleophiles (e.g., water, alcohols, amines) to yield the final product. However, under neutral or acidic conditions, the direct SN2 displacement is the predominant mechanism.

Investigation of Intramolecular Cyclization Pathways and Intermediates

Intramolecular cyclization is not a characteristic reaction of unsubstituted this compound. Such pathways require the presence of a second functional group within the molecule, positioned appropriately to act as an internal nucleophile. For instance, a hydroxyl or amino group at a suitable position on the pentyl chain could potentially lead to the formation of a cyclic sulfonamide (a sultam) or a cyclic sulfonic acid ester (a sultone).

The feasibility of cyclization depends heavily on the chain length and the resulting ring size of the product. Following Baldwin's rules, 5- and 6-membered rings are generally favored. For a derivative of this compound, this would require a nucleophilic group at the C4 or C5 position to facilitate a 5-exo-tet or 6-exo-tet cyclization, respectively. Studies on the cyclization of radicals generated from homologous α-sulfonamidyl radicals have shown that 5-exo cyclization to form five-membered sultams is a viable pathway. capes.gov.br

Studies on β-Sultone Intermediacy

A β-sultone is a four-membered cyclic sulfonic acid ester. The formation of a β-sultone from a derivative of this compound is mechanistically plausible but requires a specific molecular architecture. A hydroxyl group must be located at the gamma-position (C4) of the pentanesulfonyl chain.

The mechanism for the formation of the β-sultone would be an intramolecular SN2 reaction. The hydroxyl group at C4 would act as an internal nucleophile, attacking the electrophilic sulfonyl sulfur. This backside attack would displace the chloride leaving group, resulting in the formation of the strained four-membered ring. While this pathway is well-documented for simpler structures like 2-hydroxyethanesulfonyl chloride, its occurrence in a 4-hydroxypentanesulfonyl chloride system would be subject to the conformational dynamics of the alkyl chain that allow the hydroxyl group to achieve the necessary geometry for attack. Such sultones are typically highly reactive intermediates that readily undergo ring-opening reactions with nucleophiles.

Computational Chemistry Approaches to Predict Reactivity and Stability

Computational methods, particularly Density Functional Theory (DFT), have become invaluable for elucidating the mechanisms of reactions involving sulfonyl chlorides. semanticscholar.org While specific DFT studies on this compound are not prominent, extensive research on methanesulfonyl chloride (CH₃SO₂Cl) provides a reliable model for the behavior of primary alkanesulfonyl chlorides. semanticscholar.org

Computational studies have been instrumental in:

Confirming the SN2 Mechanism: DFT calculations of the chloride-chloride exchange reaction in methanesulfonyl chloride support a synchronous SN2 mechanism, proceeding through a single transition state, rather than a stepwise addition-elimination pathway involving a pentacoordinate intermediate. semanticscholar.orgmdpi.com

Characterizing the Transition State: These studies have optimized the geometry of the trigonal bipyramidal transition state, providing precise bond lengths and angles. This confirms that the incoming and leaving groups are positioned apically and that there is significant charge buildup on the sulfonyl oxygen atoms. mdpi.com

Calculating Activation Barriers: Computational models allow for the calculation of the Gibbs free energy of activation (ΔG‡), providing a quantitative prediction of the reaction rate. These theoretical calculations can be correlated with experimental kinetic data to validate the proposed mechanism. semanticscholar.org

| Parameter | Description | Typical Finding |

|---|---|---|

| Reaction Pathway | Lowest energy path for nucleophilic substitution | Single transition state (SN2) |

| Transition State Geometry | Arrangement of atoms at the peak of the energy profile | Trigonal Bipyramidal |

| Mechanism Distinction | Energy profile comparison of SN2 vs. Addition-Elimination | SN2 path is energetically favored over stepwise paths |

Analysis of Steric and Electronic Effects on Reactivity

The reactivity of this compound in nucleophilic substitution reactions is governed by a combination of steric and electronic factors.

Electronic Effects: The pentyl group is a weak electron-donating group (+I effect) compared to a methyl group. In the SN2 transition state, a partial negative charge develops on the oxygen atoms and the incoming nucleophile. Electron-donating groups can slightly destabilize this transition state, leading to a modest decrease in reaction rate compared to methanesulfonyl chloride. This is consistent with the positive ρ values observed in Hammett plots for the reactions of substituted arenesulfonyl chlorides, which indicate that electron-withdrawing groups accelerate the reaction by stabilizing the negatively charged transition state. mdpi.com

Steric Effects: The primary pentyl group offers more steric hindrance than a methyl group. According to the Taft equation, which separates polar (σ*) and steric (Es) effects, an increase in the steric bulk of the alkyl group generally leads to a decrease in the rate of SN2 reactions. wikipedia.org The larger steric profile of the pentyl chain can impede the approach of the nucleophile to the sulfur center, thus lowering the reaction rate compared to smaller alkanesulfonyl chlorides. Kinetic studies on the solvolysis of various alkanesulfonyl chlorides have shown that rates are generally lower than those for arenesulfonyl chlorides, a difference attributable in part to the electronic nature of the attached group. nih.gov

| Factor | Effect of Pentyl Group (vs. Methyl) | Consequence for Reaction Rate |

|---|---|---|

| Electronic (+I Effect) | Slightly more electron-donating | Minor decrease |

| Steric (Bulk) | Significantly larger | Moderate decrease |

Future Research Directions and Emerging Trends

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While 1-pentanesulfonyl chloride is well-established as a precursor for sulfonamides and sulfonate esters, ongoing research seeks to uncover new reactivity patterns and transformations. Sulfonyl chlorides are recognized as potent sources of sulfonyl radicals, sulfenes, and other reactive species, opening up possibilities for novel chemical reactions. magtech.com.cn

Recent studies have demonstrated the utility of sulfonyl chlorides as a source of the chlorine atom in transition metal-catalyzed C-H functionalization reactions. researchgate.net This dual reactivity, providing both the sulfonyl group and a halogen, presents an exciting area for future exploration with this compound. Mechanistic studies on the solvolysis of alkanesulfonyl chlorides are also crucial for understanding their reactivity in various solvent systems, which can inform the design of new synthetic applications. nih.govresearchgate.net The solvolysis of sulfonyl chlorides is generally considered to proceed through a bimolecular nucleophilic substitution (SN2) mechanism, though the degree of bond formation and breaking in the transition state can vary. nih.govkoreascience.kr

Future research will likely focus on harnessing the unique reactivity of the pentanesulfonyl group to develop novel carbon-sulfur bond-forming reactions, explore its potential in asymmetric catalysis, and investigate its participation in multicomponent reactions to build molecular complexity in a single step.

Integration into Automated Synthesis and Flow Chemistry Platforms

The integration of chemical syntheses into automated and continuous flow platforms offers significant advantages in terms of safety, efficiency, and scalability. The synthesis of sulfonyl chlorides, which can be highly exothermic and involve hazardous reagents, is particularly well-suited for flow chemistry. rsc.org

Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. mdpi.comresearchgate.net Automated platforms can be employed for high-throughput screening of reaction conditions and for the rapid synthesis of libraries of compounds derived from this compound. vapourtec.comscripps.edu

Research in this area will focus on developing robust and scalable flow processes for the synthesis of this compound itself and for its subsequent derivatization. mdpi.comresearchgate.net The use of continuous stirred-tank reactors (CSTRs) and plug flow reactors (PFRs) will be further optimized for these transformations. mdpi.comresearchgate.net The development of online monitoring and real-time analysis techniques will be crucial for ensuring the quality and consistency of the products in these automated systems.

Bio-inspired Synthesis and Biocatalytic Applications

The principles of biocatalysis and bio-inspired synthesis are increasingly being applied to develop environmentally friendly and highly selective chemical transformations. While the direct enzymatic synthesis of this compound has not yet been reported, the broader field of biocatalytic sulfation offers intriguing possibilities.

Researchers have identified and characterized arylsulfate sulfotransferases that can catalyze the transfer of a sulfate (B86663) group to a wide range of alcohol and amine acceptors. nih.govresearchgate.net Future research could focus on engineering enzymes or developing artificial metalloenzymes that can catalyze the synthesis of sulfonyl chlorides from readily available starting materials under mild, aqueous conditions.

Furthermore, the pentanesulfonyl group could be explored as a biocompatible protecting group or as a functional moiety in the design of bioactive molecules and probes. The potential for using enzymes to selectively modify molecules containing the pentanesulfonyl group is another promising area for future investigation.

Applications in Materials Science and Polymer Chemistry

The incorporation of sulfonyl groups into polymers can significantly alter their physical and chemical properties, leading to the development of advanced materials with tailored functionalities. The pentanesulfonyl group, with its specific chain length, can be used to fine-tune properties such as solubility, thermal stability, and dielectric constant.

Future research in this area will likely involve the use of this compound as a reagent for the functionalization of various polymers. For example, sulfonyl-containing polymers are being investigated for their potential as all-organic polymer dielectrics. acs.org The introduction of sulfonyl groups can also be used to induce the nucleation of apatite on polymer surfaces, creating biomimetic materials for biomedical applications. nih.gov

The development of new monomers derived from this compound could lead to the synthesis of novel polymers with unique properties. These materials could find applications in areas such as high-performance coatings, membranes for separation processes, and advanced electronic devices. dau.edunbinno.com

Q & A

Q. Basic

- Spectroscopic methods :

- ¹H/¹³C NMR : Identify alkyl chain protons (δ 1.2–1.6 ppm for pentyl groups) and sulfonyl chloride (-SO₂Cl) shifts.

- FT-IR : Confirm S=O stretching (~1350–1160 cm⁻¹) and C-Cl bonds (~600 cm⁻¹).

- Chromatography : HPLC or GC-MS to detect impurities (e.g., unreacted precursors).

- Elemental analysis : Verify C, H, S, and Cl composition against theoretical values. Structural data repositories like PubChem provide benchmarks .

How can researchers resolve contradictions in reported reactivity or stability data for this compound?

Advanced

Contradictions often arise from variations in experimental conditions (e.g., solvent polarity, temperature). Strategies include:

- Systematic replication : Follow standardized protocols (e.g., ASTM or USP guidelines for analogous compounds) to ensure reproducibility .

- Data triangulation : Cross-reference results with computational models (e.g., DFT calculations for reaction pathways) and literature meta-analyses.

- Error analysis : Quantify impurities (e.g., hydrolysis byproducts) using LC-MS and adjust reaction parameters accordingly .

What safety protocols are essential when handling this compound?

Q. Basic

- Personal protective equipment (PPE) : Chemical-resistant gloves (neoprene), safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight, moisture-free containers at ≤4°C to prevent decomposition.

- Emergency measures : Neutralize spills with sodium bicarbonate and rinse exposed skin with copious water. Safety guidelines for methanesulfonyl chloride are broadly applicable .

How can computational chemistry predict the reactivity of this compound in novel reactions?

Q. Advanced

- Molecular modeling : Use software like Gaussian or ORCA to calculate electrophilicity indices, LUMO energies, and transition states. PubChem’s InChI and SMILES data enable accurate model building .

- Solvent effects : Simulate solvation-free energies to predict reaction rates in polar vs. nonpolar solvents.

- Benchmarking : Compare results with experimental kinetic data (e.g., Arrhenius plots) for validation .

What strategies improve the yield of this compound in sulfonation reactions?

Q. Advanced

- Catalyst selection : Use Lewis acids (e.g., AlCl₃) to enhance electrophilicity of the sulfonating agent.

- Temperature control : Gradual addition of reagents at 0–5°C minimizes side reactions.

- Quenching optimization : Terminate reactions with ice-cold water to isolate the product before hydrolysis dominates. Document methods rigorously to enable replication, as per Beilstein Journal guidelines .

How does the steric environment of this compound influence its reactivity compared to shorter-chain analogs?

Advanced

The pentyl group introduces steric hindrance, reducing nucleophilic attack rates compared to methanesulfonyl chloride. Studies on phenylsulfonyl chlorides suggest:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.